

Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with Astatine-211

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Compound of Interest

Compound Name: Anticancer agent 211

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Introduction

Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, delivering highly cytotoxic alpha-particle emitters directly to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] Astatine-211 (^{211}At) is a leading candidate for TAT due to its optimal decay characteristics.[1] With a half-life of 7.2 hours, it is long enough for radiolabeling and administration but short enough to avoid long-term radioactivity risks.[1] Each decay of ^{211}At releases a high-energy alpha particle, which travels only a few cell diameters (50-100 μm), depositing a large amount of energy (high Linear Energy Transfer, LET) that causes irreparable double-strand DNA breaks in target cells.[1][3][4]

Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, are ideal vectors for delivering ^{211}At to cancer cells.[5] This document provides detailed application notes and protocols for the radiolabeling of monoclonal antibodies with Astatine-211, focusing on the prevalent method utilizing an N-succinimidyl 3-(trimethylstannyl)benzoate linker.

Principles of Labeling

Directly labeling proteins with astatine can lead to unstable products. Therefore, a common and more robust strategy involves a two-step or direct "one-pot" approach using a bifunctional

coupling agent, or linker.^{[6][7]} The most widely used agent is N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE).

The general process involves:

- **Conjugation:** The m-MeATE linker is first conjugated to the monoclonal antibody. The N-succinimidyl (NHS) ester end of the linker reacts with primary amines (e.g., on lysine residues) on the antibody surface, forming a stable amide bond.
- **Astatodestannylation:** Astatine-211, activated by an oxidizing agent, is then attached to the conjugated antibody by replacing the trimethylstannyl group on the linker. This electrophilic substitution reaction forms a stable carbon-astatine bond on the benzoate ring.

This method has been shown to produce ²¹¹At-labeled mAbs with high radiochemical purity and preserved immunoreactivity.^{[6][7]}

Experimental Protocols

Production and Purification of Astatine-211

Astatine-211 is typically produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction, where a stable bismuth target is irradiated with alpha particles.^{[8][9]}

- **Irradiation:** A bismuth target is irradiated with ~28-29 MeV alpha particles.^{[8][9]}
- **Isolation (Dry Distillation):** After irradiation, the target is heated in a furnace. ²¹¹At, being volatile, is distilled from the bismuth target and collected in a cold trap, often a cooled capillary tube.^[8] The collected ²¹¹At is then eluted from the trap using a solvent like methanol.

Protocol: Direct Labeling of Trastuzumab with ²¹¹At

This protocol is adapted from a direct, high-yield astatination procedure.^{[6][7]} This method combines the conjugation and astatination steps into a more streamlined process.

Materials:

- Trastuzumab (or other mAb of interest)

- N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)
- Astatine-211 in methanol
- N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS)[10]
- Sodium acetate buffer (0.1 M, pH 5.5)
- NAP-5 size-exclusion columns (GE Healthcare)
- Phosphate-buffered saline (PBS)

Procedure:

- Antibody Conjugation:
 - Dissolve the monoclonal antibody (e.g., Trastuzumab) in the sodium acetate buffer.
 - Add the m-MeATE reagent to the antibody solution to form the immunoconjugate. The antibody is now ready for direct labeling.[6][7]
- Activation of Astatine-211:
 - In a separate reaction vial, add the desired activity of ^{211}At (e.g., 10-500 MBq) in methanol. [6]
 - Add an oxidizing agent such as N-iodosuccinimide (NIS) to activate the astatine for the electrophilic substitution reaction.[6][7]
- Radiolabeling Reaction:
 - Add the prepared antibody conjugate (e.g., 100-400 μg) to the activated ^{211}At -NIS solution. [6]
 - Allow the reaction to proceed for approximately 60 seconds at room temperature. The reaction is rapid, often occurring almost instantaneously.[6][7]
- Purification:

- After the reaction, purify the ^{211}At -labeled antibody from unreacted astatine and other small molecules using a NAP-5 size-exclusion column pre-equilibrated with PBS.[8]
- Collect the protein fraction, which contains the purified ^{211}At -mAb.

Quality Control

- Radiochemical Purity (RCP): Determine the RCP using radio-thin-layer chromatography (radio-TLC) or size-exclusion high-performance liquid chromatography (SE-HPLC). The RCP for this method typically exceeds 95%.[8]
- Immunoreactive Fraction: Assess the binding ability of the ^{211}At -mAb to its target antigen using a cell-based binding assay (e.g., Lindmo assay).[10] This ensures that the labeling process did not significantly compromise the antibody's function. Immunoreactive fractions of over 90% have been achieved.[10]
- Stability: Evaluate the stability of the final product in PBS and serum at 37°C over time (e.g., up to 24 hours) to check for de-astatination.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the radiolabeling of monoclonal antibodies and nanobodies with Astatine-211 using tin-based precursors.

Table 1: Labeling Efficiency and Product Quality

Parameter	Value	Reference
Radiochemical Labeling Yield	68% - 81%	[6][7]
Radiochemical Purity (Post-Purification)	> 95%	[8]
Specific Radioactivity	Up to 1 GBq/mg	[6][7]
Immunoreactive Fraction	~ 92%	[10]

Table 2: In Vitro Stability of ^{211}At -Conjugates (24 hours)

Condition	Remaining Intact Conjugate	Reference
PBS at Room Temperature	> 95%	[8]
PBS at 37°C	~ 80% - 95%	[8]
Serum at 37°C	> 94%	[8]

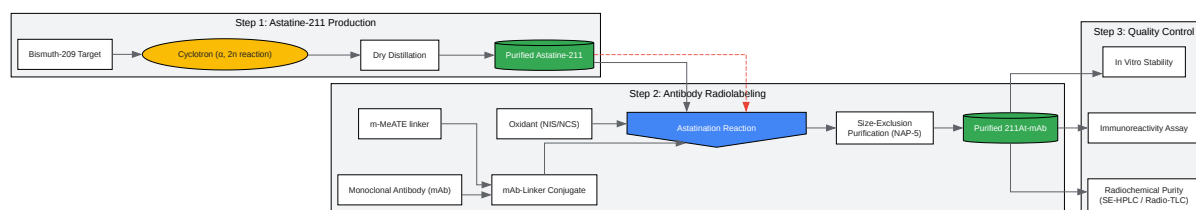
Table 3: In Vivo Tumor Uptake

Targeting Vector	Tumor Uptake (1h post-injection)	Mouse Model	Reference
Anti-HER2 Nanobody (2Rs15d)	> 8% ID/g	SKOV-3 Xenograft	[8]
Chimeric mAb 81C6 (anti-tenascin)	Peak at 16h	D-54 MG Glioma Xenograft	[11]

Visualizations

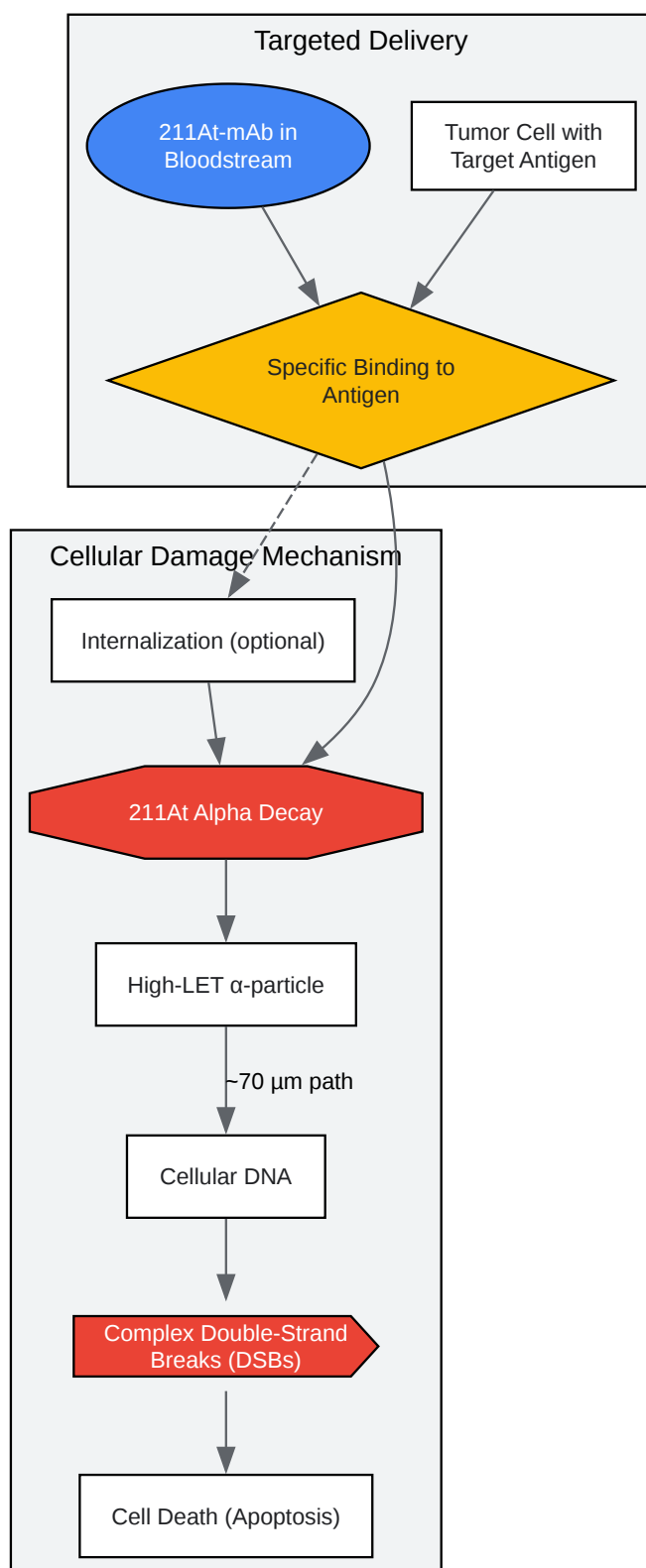
Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow for producing ^{211}At -labeled antibodies and the mechanism of action of alpha-particle therapy.



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Caption: Experimental workflow for the production and quality control of Astatine-211 labeled monoclonal antibodies.



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Caption: Mechanism of action for targeted alpha therapy using Astatine-211 labeled monoclonal antibodies.

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